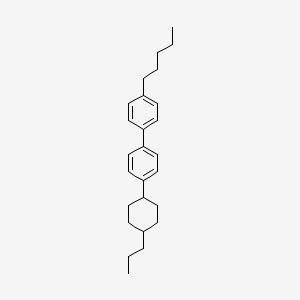

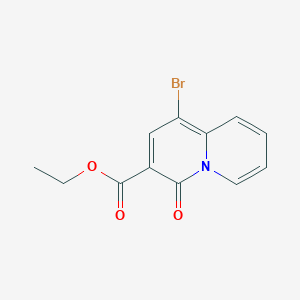

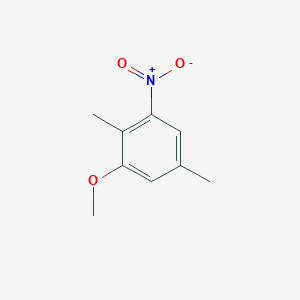

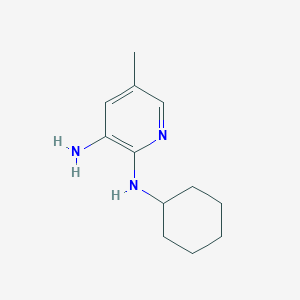

![molecular formula C8H9N3S B1357939 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine CAS No. 859205-88-2](/img/structure/B1357939.png)

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer . It is also a part of the nucleoside drug remdesivir used to treat broad-spectrum viral infections including SARS COVID-19 .

Synthesis Analysis

Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine either starting from triazine or pyrrole . A newly developed synthetic methodology utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . Triazine was obtained in 55% overall yield in a two-vessel-operated process .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen . It is an active structural motif of other drugs such as avapritinib and remdesivir .Chemical Reactions Analysis

The reaction conditions were critical in preventing the particles during the work-up process . The major steps in the synthesis include N-amination of methyl pyrrole-2-carboxylate using a suitable aminating agent (NH2Cl) to introduce .Applications De Recherche Scientifique

- Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets .

- It is the parent moiety of the antiviral drug remdesivir, which has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .

- The medication containing pyrrolo[2,1-f][1,2,4]triazine as an active moiety has been approved by the US FDA in May 2020 for the emergency treatment of people having severe symptoms of COVID-19 .

- Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .

- Pyrrolo[2,1-f][1,2,4]triazine is an active structural motif of other drugs such as brivanib alaninate, an antitumorigenic drug approved by the US FDA in 2011 .

- It is also found in BMS-690514, and BMS-599626, EGFR inhibitors in clinical phase II .

- Different studies in the field of drug research have shown promising potential of pyrrolo[2,1-f][1,2,4]triazine derivatives and attracted considerable interest among medicinal chemists because of their versatility, with a wide range of biological activities .

Antiviral Drug Research

Cancer Research

- Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors .

- Kinase inhibition is one of the most successful approaches in targeted therapy .

- As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .

- Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs viz. avapritinib and remdesivir .

- Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown a wide range of biological activities .

- These include Eg5 inhibitor, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitor, IGF-1R and IR kinase inhibitor, pan-Aurora kinase inhibitor, EGFR and HER2 protein tyrosine dual inhibitor, and hedgehog (Hh) signaling pathway inhibitor .

- Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

Kinase Inhibition

Inhibitors of Various Biological Targets

Anti-Norovirus Activity

Inhibitors Targeting CYP1A1 Activity

- Pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized using various methods .

- The synthetic methods toward the title compound are classified into six distinct categories: 1) synthesis from pyrrole derivatives, 2) synthesis via bromohydrazone, 3) synthesis via formation of triazinium dicyanomethylide, 4) multistep synthesis, 5) transition metal mediated synthesis, and 6) rearrangement of pyrrolooxadiazines .

- A brief outline of all optimized schemes is provided with relevant examples .

- Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy .

- As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .

- Several kinase inhibitors contain one or more fused heterocycles as part of their structures .

- Novel fused 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .

Synthetic Strategies

Targeted Therapy in Cancer Treatment

Potent Inhibitors Targeting CYP1A1 Activity

Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazines

Safety And Hazards

Orientations Futures

The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . The recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold suggest promising future directions in this field.

Propriétés

IUPAC Name |

5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEJRILORDMTIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610280 |

Source

|

| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine | |

CAS RN |

859205-88-2 |

Source

|

| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.